molecular formula C5H4N4O B083664 7H-Purin-8-ol CAS No. 13230-97-2

7H-Purin-8-ol

Cat. No. B083664
CAS RN: 13230-97-2
M. Wt: 136.11 g/mol
InChI Key: YPDSIEMYVQERLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7H-Purin-8-ol and its derivatives involves various chemical routes, with studies detailing the processes and reagents required. For example, the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one employs reactions with sodium acetate in acetic acid, showcasing the versatility in synthesizing purine derivatives (Janeba, Holý, & Masojídková, 2000).

Molecular Structure Analysis

The molecular structure of 7H-Purin-8-ol and its interactions within complexes have been detailed through crystallography and spectroscopic methods. The coordination of pentaammineosmium(III) to the N7 and C8 positions of purine rings demonstrates the compound's ability to engage in complex molecular architectures, contributing to a deeper understanding of its structural properties (Johnson, O'Connell, & Clarke, 1993).

Chemical Reactions and Properties

7H-Purin-8-ol undergoes various chemical reactions, reflecting its chemical properties. The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis highlight the compound's reactivity and potential for creating modified biological molecules (Adamiak, Biała, & Skalski, 1985).

Physical Properties Analysis

The physical properties of 7H-Purin-8-ol, such as its solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these aspects were not identified, the synthesis and characterization processes inherently provide insights into these properties.

Chemical Properties Analysis

The chemical properties of 7H-Purin-8-ol, including its acidity, basicity, and reactivity with other compounds, are essential for its application in synthesis and drug design. The study on the synthesis, acidity constants, and tautomeric structure of the diazonium coupling products of 2-(benzylsulfanyl)-7H-purin-6-one demonstrates the detailed chemical behavior of purin-8-ol derivatives, indicating their potential in pharmaceutical chemistry (Darwish, Mosselhi, Altalbawy, & Saad, 2011).

Scientific Research Applications

  • Antitumor and Herbicidal Activities : Novel purin derivatives, similar in structure to 7H-Purin-8-ol, have shown promising antitumor and herbicidal activities. For example, some compounds demonstrated potent antitumor activity against HepG-2 and U-118 MG cell lines, suggesting potential as new antitumor agents (Liu et al., 2019).

  • Tautomerism and Ionization Studies : Research on the tautomerism and ionization of purin-8-one and its derivatives has helped in understanding their chemical properties, which is essential for their application in drug development (Lichtenberg et al., 1972).

  • Antiviral and Antimicrobial Agents : Studies on purine derivatives, including 7H-Purin-8-ol, have shown them to be effective antiviral and antimicrobial agents. This includes the development of new compounds with significant antimicrobial and antifungal activities (Romanenko et al., 2016).

  • Synthesis and Biological Properties : Various studies have focused on the synthesis of purine derivatives and their biological properties, including their use as anticancer compounds. These studies provide insight into the structural requirements for bioactivity and potential therapeutic applications (Salas et al., 2019).

  • Acyclic Nucleoside and Nucleotide Analogs : The synthesis of acyclic nucleoside and nucleotide analogs derived from amino-purin-ones has been explored for potential therapeutic applications. These compounds could be used in the development of new drugs (Janeba et al., 2000).

  • DNA Research and Enzymatic Studies : Purin derivatives have been used as probes in enzymology, including enzymes involved in purine metabolism, and as fluorescent probes in nucleic acid research. This is particularly relevant for the study of DNA and RNA editing, catalytic RNAs, and adenosine receptors (Wierzchowski et al., 2014).

  • Anticonvulsant and Antidepressant Activities : Certain purine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This includes studies on their potential mechanism of action and safety profiles (Wang et al., 2014).

  • Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of new heterocycles, such as imidazo-purin-ones, which could have potential applications in medicinal chemistry (Shimada et al., 1993).

properties

IUPAC Name

7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDSIEMYVQERLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030859
Record name 8H -Purin-8-one, 7,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Purin-8-ol

CAS RN

13230-97-2
Record name 8-Oxopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purin-8-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8H -Purin-8-one, 7,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrimidine-4,5-diamine (1.1 g, 10 mmol) and 1,1′-carbonyl diimidazole 1.78 g, 1.1 mmol) were added to dioxane (15 mL) and the reaction mixture was stirred at 90° C. for 48 hours. The mixture was cooled and the precipitate was recovered by filtration, rinsed with cold dioxane, and dried to give 850 mg (61%) of 7,9-dihydro-purin-8-one.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Arumugam, PS Kumar, RV Hemavathy, V Swetha… - Microbial …, 2018 - Elsevier
Actinobacteria is the most widely distributed organism in the mangrove environment and produce a large amount of secondary metabolites. A new environmental actinobacterial stain …
Number of citations: 8 www.sciencedirect.com

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